molecular formula C18H30N2O2 B4930522 Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone CAS No. 6337-93-5

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone

Cat. No.: B4930522
CAS No.: 6337-93-5
M. Wt: 306.4 g/mol
InChI Key: KVRBRRXJOXQTJR-UHFFFAOYSA-N
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Description

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone is a complex organic compound with the molecular formula C16H22N2O2S It is characterized by the presence of a cyclohexyl group attached to a piperazine ring, which is further bonded to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone typically involves the reaction of cyclohexylamine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then reacted with cyclohexanone to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanol, while reduction may produce cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methane.

Scientific Research Applications

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl[4-(2-thienylcarbonyl)-1-piperazinyl]methanone
  • Cyclohexyl[4-(2-thienylcarbonyl)-1-piperazinyl]methanon

Uniqueness

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

[4-(cyclohexanecarbonyl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRBRRXJOXQTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284536
Record name cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-93-5
Record name NSC37551
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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